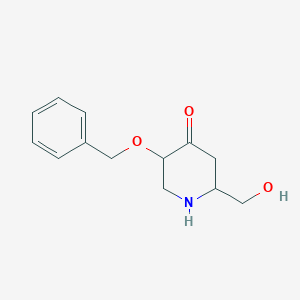
2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one typically involves the formation of the piperidine ring followed by the introduction of the hydroxymethyl and phenylmethoxy groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a ketone can lead to the formation of the piperidine ring, which can then be functionalized to introduce the hydroxymethyl and phenylmethoxy groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to replace the hydroxymethyl group with other functional groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the ketone group can produce an alcohol derivative .
科学的研究の応用
2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and phenylmethoxy groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one can be compared with other similar compounds, such as:
5-(Hydroxymethyl)-2-furfural: A furan derivative with similar hydroxymethyl functionality but different structural features.
2,5-Bis(hydroxymethyl)furan: Another furan derivative with two hydroxymethyl groups, used in polymer and material science.
5-(Ethoxymethyl)furfural: A hydrophobic analog of 5-(Hydroxymethyl)-2-furfural with enhanced stability and different reactivity patterns
The uniqueness of this compound lies in its piperidine ring structure, which imparts distinct chemical and biological properties compared to the furan derivatives.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-phenylmethoxypiperidin-4-one |
InChI |
InChI=1S/C13H17NO3/c15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11,13-15H,6-9H2 |
InChIキー |
FAFASWZZHCFTNI-UHFFFAOYSA-N |
正規SMILES |
C1C(NCC(C1=O)OCC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















